1-[2-(3-Isopropyl-5-methylphenoxy)ethyl]-4-methylpiperidine oxalate is a compound investigated for its potential therapeutic applications, particularly in relation to α₁-adrenoceptors. It is classified as an α₁-adrenoceptor antagonist, with a specific focus on the α₁L-adrenoceptor subtype [, ]. This subtype has been identified as a potential target for treating conditions associated with α₁-adrenoceptor activity, such as benign prostatic hyperplasia [].
1-[2-(3-Isopropyl-5-methylphenoxy)ethyl]-4-methylpiperidine oxalate acts as an antagonist at α₁-adrenoceptors, specifically demonstrating a high affinity for the α₁L-adrenoceptor subtype [, ]. This means that it binds to these receptors and blocks the action of endogenous agonists like noradrenaline. By inhibiting α₁L-adrenoceptor activation, this compound can potentially prevent or reduce smooth muscle contraction in tissues where these receptors are expressed, such as the prostate and nasal mucosa [, ]. This mechanism of action makes it a potential candidate for treating conditions like benign prostatic hyperplasia and allergic rhinitis, where α₁-adrenoceptor antagonism is desired [, ].
Benign Prostatic Hyperplasia (BPH): 1-[2-(3-Isopropyl-5-methylphenoxy)ethyl]-4-methylpiperidine oxalate, also known as JTH-601, has shown promise in preclinical studies for treating BPH due to its α₁L-adrenoceptor antagonist properties []. In these studies, JTH-601 effectively reduced urethral pressure in dogs, a key indicator of BPH relief, with minimal impact on blood pressure and heart rate []. This suggests a potential for improved safety and tolerability compared to existing α₁-adrenoceptor antagonists used for BPH treatment [].
Allergic Rhinitis: Research suggests that the α₁L-adrenoceptor subtype plays a role in nasal congestion associated with allergic rhinitis []. In preclinical studies using guinea pig nasal mucosa, JTH-601 effectively blocked noradrenaline-induced contractions, indicating its potential for relieving nasal congestion in allergic rhinitis [].
Asthma: 1-[2-(3-Isopropyl-5-methylphenoxy)ethyl]-4-methylpiperidine oxalate (JTH-601) has shown potential for inhibiting allergic bronchoconstriction in preclinical studies []. In a guinea pig model, JTH-601 effectively suppressed antigen-induced bronchoconstriction and reduced leukotriene C4 levels in bronchoalveolar lavage fluid, suggesting its potential as an anti-asthma agent by targeting α₁L-adrenoceptors involved in inflammatory responses [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: